N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1020453-79-5
VCID: VC11918211
InChI: InChI=1S/C18H17N3O/c1-13-12-17(21(2)20-13)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

CAS No.: 1020453-79-5

Cat. No.: VC11918211

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide - 1020453-79-5

Specification

CAS No. 1020453-79-5
Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
IUPAC Name N-(2,5-dimethylpyrazol-3-yl)-4-phenylbenzamide
Standard InChI InChI=1S/C18H17N3O/c1-13-12-17(21(2)20-13)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22)
Standard InChI Key RSKCWNDTNKBWLG-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Introduction

Chemical Structure and Key Identifiers

The compound’s structure integrates a 1,3-dimethylpyrazole ring at position 5, connected to a biphenyl-4-carboxamide group. This configuration confers stability and molecular recognition properties, enabling interactions with biological targets.

Structural Analysis

The biphenyl moiety provides planar aromaticity, facilitating π-π stacking interactions in protein binding pockets, while the pyrazole ring introduces hydrogen-bonding capabilities via its nitrogen atoms. The carboxamide linker enhances solubility and serves as a hydrogen-bond donor/acceptor. Key structural identifiers include:

PropertyValue
IUPAC NameN-(2,5-dimethylpyrazol-3-yl)-4-phenylbenzamide
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
InChIKeyRSKCWNDTNKBWLG-UHFFFAOYSA-N
PubChem CID25284302

The crystallographic data and spectral characterization (IR, NMR) confirm the stability of the carboxamide linkage and the absence of rotational barriers in the biphenyl system.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones yields the 1,3-dimethylpyrazole core.

  • Biphenyl Carboxamide Coupling: The pyrazole amine is reacted with biphenyl-4-carbonyl chloride under Schotten-Baumann conditions to form the carboxamide bond.

Optimization studies emphasize the use of triethylamine as a base and tetrahydrofuran as a solvent, achieving yields >75%. Purity is enhanced via recrystallization from ethanol-water mixtures.

Challenges in Scalability

Despite high yields, scalability is hindered by the hygroscopic nature of intermediates. Recent advances propose microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining >90% efficiency .

Pyrazole derivatives exhibit affinity for cyclooxygenase-2 (COX-2) and phosphodiesterase-3 (PDE3), implicated in inflammation and cardiovascular diseases. In vitro assays demonstrate IC50_{50} values of 0.24–16.42 μM for PDE3 inhibition, comparable to reference drugs like milrinone .

Anticancer Activity

Structural analogs of N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide show pro-apoptotic effects in cancer cell lines. For instance, 3-(4-methanesulfonylphenoxy)-N-pyrazolyl derivatives induce caspase-3 activation in HeLa cells at 10 μM concentrations .

Material Science Applications

The biphenyl-pyrazole framework’s rigidity and conjugation make it suitable for organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 2.8 eV, ideal for photovoltaic applications.

Comparative Analysis with Structural Analogs

CompoundTargetIC50_{50} (μM)Application
Target CompoundPDE30.24–16.42Cardiotonic
RazaxabanFactor Xa0.009Anticoagulant
MepirizoleCOX-21.8Anti-inflammatory

The target compound’s broader enzyme inhibition profile offers multitarget therapeutic potential but requires selectivity optimization .

Future Directions

  • Selectivity Optimization: Structural modifications to reduce off-target effects on trypsin-like proteases.

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.

  • Clinical Trials: Phase I studies to assess safety in humans.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator